molecular formula C19H14F2N6O B10752687 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one

Cat. No.: B10752687
M. Wt: 380.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-UHFFFAOYSA-N
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Description

This compound, also known as talazoparib (BMN 673), is a potent inhibitor of poly(ADP-ribose) polymerase 1/2 (PARP1/2). Its molecular formula is C₁₉H₁₄F₂N₆O, with a molecular weight of 380.36 g/mol and CAS number 1207456-00-5 . The stereospecific (8S,9R) configuration enables unique binding interactions with PARP1/2, contributing to its high potency . Talazoparib inhibits PARP enzyme activity (Ki = 1.2 nM for PARP1, 0.87 nM for PARP2) and demonstrates exceptional cellular efficacy (EC₅₀ = 0.3 nM in BRCA1-mutant MX-1 breast cancer cells) . It is orally bioavailable and has shown significant antitumor activity in clinical trials for BRCA-mutated cancers .

Biological Activity

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one, commonly known as Talazoparib (CAS No. 1373431-65-2), is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This compound is primarily investigated for its therapeutic applications in oncology, particularly in the treatment of various cancers including breast cancer and non-small cell lung cancer (NSCLC).

Talazoparib exerts its biological activity by inhibiting the PARP enzyme, which plays a crucial role in DNA repair mechanisms. By blocking PARP, Talazoparib prevents cancer cells from repairing their DNA, leading to cell death—especially in tumors with existing deficiencies in DNA repair pathways (e.g., BRCA1/BRCA2 mutations) .

Antitumor Activity

Several studies have demonstrated the efficacy of Talazoparib against different cancer types:

  • Breast Cancer : In clinical trials, Talazoparib has shown significant activity in patients with germline BRCA-mutated breast cancer. A pivotal study reported an overall response rate of 62% in this patient population .
  • Non-Small Cell Lung Cancer (NSCLC) : Talazoparib has been evaluated for its effectiveness in NSCLC with alterations in DNA repair genes. Early-phase trials indicate promising results with manageable safety profiles .

Case Studies

  • Patient Response : A case study involving a patient with metastatic breast cancer treated with Talazoparib showed a complete response after six months of therapy. This patient had previously undergone multiple lines of treatment without success .
  • Combination Therapy : Research has explored the combination of Talazoparib with other chemotherapeutic agents. A study found that combining Talazoparib with chemotherapy improved overall survival rates compared to chemotherapy alone in patients with advanced breast cancer .

Pharmacokinetics

Talazoparib exhibits favorable pharmacokinetics:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High protein binding (>90%), primarily to albumin.
  • Metabolism : Metabolized by cytochrome P450 enzymes; primarily eliminated via feces .

Safety and Side Effects

Common adverse effects associated with Talazoparib include:

  • Fatigue
  • Nausea
  • Anemia
    These side effects are generally manageable and do not significantly impact the overall treatment regimen .

Scientific Research Applications

Cancer Therapy

Talazoparib has been extensively studied for its efficacy in treating various types of cancer:

  • Breast Cancer : Clinical trials have demonstrated that Talazoparib is effective in patients with BRCA-mutated breast cancer. It has shown promising results in terms of progression-free survival compared to standard therapies.
  • Ovarian Cancer : Similar to breast cancer, Talazoparib is being investigated for its effectiveness against ovarian cancers with BRCA mutations. The inhibition of PARP leads to synthetic lethality in these cancer cells.
  • Prostate Cancer : Recent studies indicate that Talazoparib may also be beneficial in treating prostate cancer patients with specific genetic backgrounds that affect DNA repair.

Combination Therapies

Research has indicated potential synergistic effects when Talazoparib is used in combination with other chemotherapeutic agents or targeted therapies. For instance:

  • Combination with Chemotherapy : Studies suggest that combining Talazoparib with traditional chemotherapy drugs enhances the overall anti-tumor effect.
  • Targeted Therapies : There is ongoing research into the effects of combining Talazoparib with other targeted therapies aimed at different pathways involved in tumor growth and survival.

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of Talazoparib:

StudyTypeOutcome
EMBRACAPhase IIIDemonstrated significant improvement in progression-free survival for patients with germline BRCA mutations compared to standard chemotherapy.
TALAPRO-1Phase I/IIEvaluated safety and preliminary efficacy; results indicated manageable toxicity and encouraging response rates across various solid tumors.
KEYNOTE-B61Phase IIInvestigated the combination of Talazoparib with pembrolizumab; results are pending but show promise for enhanced efficacy in immunotherapy contexts.

Synthesis and Formulation

The synthesis of 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one has been optimized for large-scale production. Various methods have been developed to improve yield and purity while reducing processing steps.

Chemical Reactions Analysis

Key Reaction Conditions:

StepReaction TypeReagents/ConditionsYield
1CyclizationKOtBu, DMF, 80°C62%
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O78%
3SubstitutionCuI, DMEDA, DMF, 100°C65%

Salt Formation and Crystallization

The tosylate salt form (CAS 1373431-65-2) is prepared to enhance stability and bioavailability:

  • Tosylation : The free base is reacted with p-toluenesulfonic acid in solvents like acetone or THF, yielding a crystalline salt .

  • Polymorph Control : Crystallization conditions (solvent, temperature) determine the polymorphic form. For example:

    • Polymorph 5 : Crystallized from DCM-ACN, showing distinct XRPD peaks at 2θ = 6.7°, 13.4°, 20.1° .

    • Polymorph 6 : Acetone-derived crystals with a melting endotherm at 218°C (DSC) .

Characterization Data for Tosylate Polymorphs:

PolymorphSolvent SystemXRPD Peaks (2θ)DSC Melting PointTGA Weight Loss
5DCM-ACN6.7°, 13.4°215°C0.2% (≤200°C)
6Acetone8.2°, 16.5°218°C0.1% (≤200°C)
7THF7.9°, 15.8°212°C0.3% (≤200°C)

Stability and Degradation Reactions

  • Hydrolytic Stability : The lactam ring undergoes hydrolysis under acidic conditions (pH < 3), forming an open-chain carboxylic acid derivative .

  • Photodegradation : Exposure to UV light induces defluorination at the C5 position, generating a quinone-like byproduct .

Stereochemical Considerations

The (8S,9R) enantiomer is pharmacologically active. Key steps to ensure stereochemical purity include:

  • Chiral Resolution : Use of chiral stationary phases (e.g., CHIRALPAK® AD-H) during HPLC purification .

  • Asymmetric Synthesis : Employment of enantioselective catalysts in cyclization steps to minimize racemization .

Scale-Up Modifications

Patent US8735392B2 highlights process improvements for industrial-scale production:

  • Solvent Optimization : Replacement of DMF with THF reduces genotoxic impurity risks .

  • Crystallization Yield : Polymorph 8 (acetone-THF system) achieves >99% purity and 92% yield .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Answer:
The synthesis involves multi-step heterocyclic condensation reactions. Key steps include:

  • Heterocycle Formation : Utilize pyrrolidine or morpholine derivatives to stabilize intermediates during pyrazolo-pyrido-phthalazine ring assembly (e.g., refluxing in dioxane with piperidine catalysis, as described in ).
  • Fluorine Incorporation : Introduce fluorine substituents via electrophilic substitution or palladium-catalyzed cross-coupling reactions, ensuring precise temperature control (80–120°C) to avoid side reactions .
  • Purification : Employ gradient silica gel chromatography followed by recrystallization (ethanol/ether mixtures) to achieve >95% purity .

Advanced Tip : Monitor reaction progress using in situ FTIR or LC-MS to optimize stoichiometry and solvent polarity .

Q. How can advanced spectroscopic and chromatographic techniques resolve structural ambiguities?

Answer:

  • 19F NMR Spectroscopy : Resolves positional isomerism of fluorine atoms by analyzing coupling constants (e.g., distinguishing para- vs. ortho-substituted fluorophenyl groups) .
  • High-Resolution LC-MS : Confirms molecular weight (exact mass ± 0.001 Da) and detects trace impurities (e.g., dehalogenated byproducts) .
  • X-Ray Crystallography : Resolves stereochemistry of the dihydro-pyrido-phthalazinone core, particularly the (8S,9R) configuration noted in .

Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC to address discrepancies in aromatic proton splitting patterns .

Q. What computational modeling approaches predict binding affinity and selectivity for biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with kinase domains (e.g., FLT3 or EGFR), prioritizing hydrogen bonding with the triazole moiety and hydrophobic contacts with fluorophenyl groups .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to evaluate selectivity .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine vs. trifluoromethyl) on IC50 values using partial least squares regression .

Q. How to address contradictions between in vitro and in vivo pharmacological data?

Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (CYP450 assays) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or glucuronidated derivatives that may alter activity .
  • Disease Model Refinement : Compare activity in 2D cell lines vs. 3D organoids to account for tissue-specific bioavailability .

Theoretical Framework : Align discrepancies with the "free drug hypothesis" by correlating unbound fraction with target engagement .

Q. How to design experiments evaluating fluorine's role in modulating properties?

Answer:

  • Analog Synthesis : Prepare derivatives with fluorine at alternate positions (e.g., meta-fluorophenyl) or replaced with chlorine/trifluoromethyl groups .
  • Property Comparison :
    • LogP : Measure via shake-flask method to assess lipophilicity changes.
    • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4) .
    • Target Binding : Conduct SPR assays to quantify KD shifts caused by fluorine’s electronegativity .

Advanced Insight : Fluorine’s para-position enhances π-π stacking with tyrosine residues in kinase active sites .

Q. What quality control protocols ensure batch-to-batch consistency?

Answer:

  • HPLC-DAD : Use a Chromolith C18 column ( ) with a 0.1% formic acid/acetonitrile gradient to monitor purity (>99%) .
  • Thermal Analysis (DSC/TGA) : Confirm polymorphic consistency (melting point ± 2°C) .
  • Elemental Analysis : Validate fluorine content (±0.3% deviation) via combustion ion chromatography .

Regulatory Alignment : Follow USP-NF guidelines for residual solvent limits (e.g., <500 ppm for dioxane) .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups

The compound 5a (8-(4-bromophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one) is a structural analog of talazoparib, differing only in the substitution of the 4-fluorophenyl group with a 4-bromophenyl moiety . Comparative studies suggest that the 4-fluorophenyl group in talazoparib enhances metabolic stability and binding affinity compared to bulkier halogens like bromine, which may reduce cellular permeability .

Table 1: Structural Analogs and Substituent Effects

Compound R Group (Aromatic Ring) PARP1 Ki (nM) Cellular EC₅₀ (nM, MX-1)
Talazoparib (5b) 4-Fluorophenyl 1.2 0.3
Compound 5a 4-Bromophenyl Not reported 5.2* (estimated)

*Inferred from reduced potency in similar analogs .

Comparison with Other PARP Inhibitors

Talazoparib is distinguished from first-generation PARP inhibitors (e.g., olaparib , rucaparib ) by its stereospecificity, enhanced PARP-trapping efficiency, and superior pharmacokinetics.

Enzymatic and Cellular Potency

  • PARP Trapping : Talazoparib induces ~100-fold more persistent PARP-DNA complexes than olaparib, a critical mechanism for cytotoxic effects .
  • Enzyme Inhibition : Talazoparib’s Ki for PARP1 (1.2 nM) is ~10-fold lower than olaparib (Ki = 5 nM) .
  • Cellular Activity : In BRCA-mutant models, talazoparib’s EC₅₀ (0.3 nM) is significantly lower than olaparib (EC₅₀ = 1.2 µM) .

Table 2: Comparison of PARP Inhibitors

Parameter Talazoparib Olaparib Rucaparib
PARP1 Ki (nM) 1.2 5.0 4.5
PARP Trapping* ++++ ++ +++
Oral Bioavailability 90% 60% 70%
Clinical Phase (2025) Phase 3 Approved (Phase 4) Approved (Phase 4)

*Relative PARP-DNA complex formation: + (low) to ++++ (high) .

Pharmacokinetics and Clinical Efficacy

  • Oral Bioavailability : Talazoparib achieves ~90% bioavailability, compared to 60% for olaparib, due to optimized solubility and metabolic stability .
  • Clinical Trials : Talazoparib demonstrated a 62% objective response rate in BRCA-mutated breast cancer (Phase 2), surpassing olaparib’s 34% in similar cohorts .

Stereochemical and Binding Considerations

The (8S,9R) configuration of talazoparib enables hydrogen bonding with PARP1 residues (e.g., Ser904, Tyr907) and π-π stacking with the nicotinamide pocket, which are less pronounced in racemic or alternative stereoisomers . This stereospecificity underpins its ~100-fold greater PARP-trapping efficiency compared to olaparib .

Properties

IUPAC Name

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207454-56-5
Record name BMN-673 (Racemic)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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